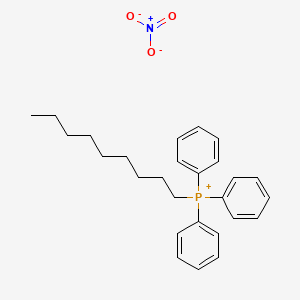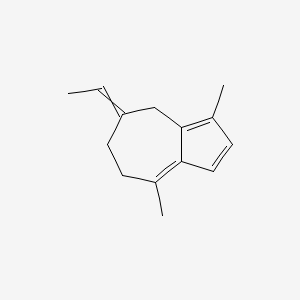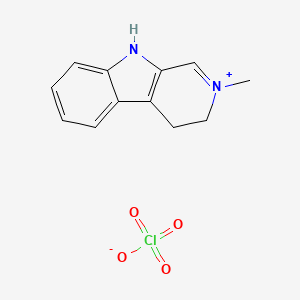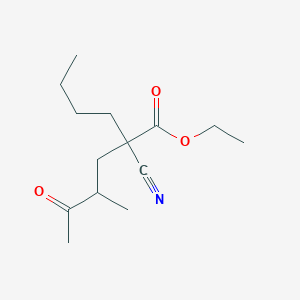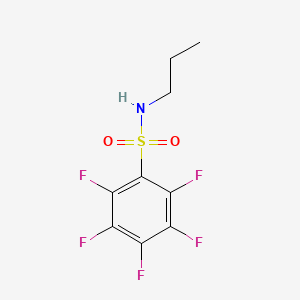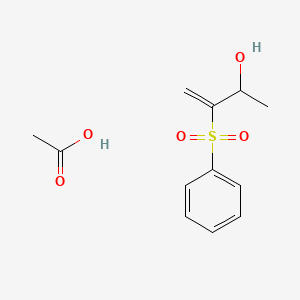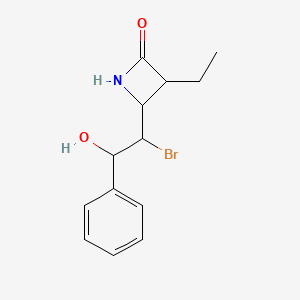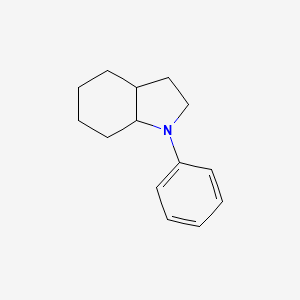![molecular formula C16H26OS3 B14315167 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene CAS No. 114175-62-1](/img/structure/B14315167.png)
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene is an organic compound characterized by a benzene ring substituted with a methoxy group and a propyl chain bearing three ethylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene typically involves multi-step organic reactions. One common approach is the alkylation of 1-methoxy-4-propylbenzene with ethylsulfanyl reagents under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the ethylsulfanyl groups, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity. The methoxy group can influence the compound’s electronic properties, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-propylbenzene: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
1-Methoxy-4-[1,2,3-tris(methylsulfanyl)propyl]benzene: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to variations in steric and electronic effects.
Uniqueness
1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene is unique due to the presence of three ethylsulfanyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
114175-62-1 |
|---|---|
Molekularformel |
C16H26OS3 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
1-methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene |
InChI |
InChI=1S/C16H26OS3/c1-5-18-12-15(19-6-2)16(20-7-3)13-8-10-14(17-4)11-9-13/h8-11,15-16H,5-7,12H2,1-4H3 |
InChI-Schlüssel |
ZHRSCOKUZBQLQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(C(C1=CC=C(C=C1)OC)SCC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
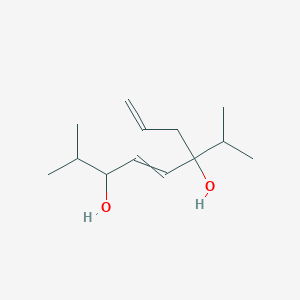
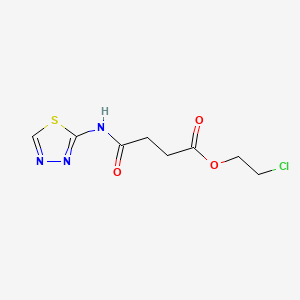
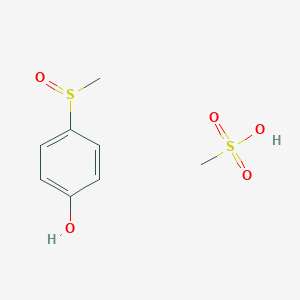
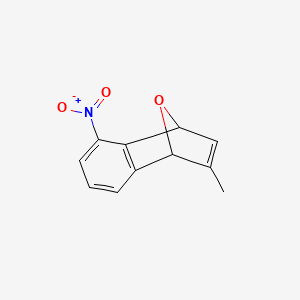
phosphoryl}propanoic acid](/img/structure/B14315106.png)
